molecular formula C8H14ClNO2 B118251 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride CAS No. 81074-81-9

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Cat. No.: B118251
CAS No.: 81074-81-9
M. Wt: 191.65 g/mol
InChI Key: UDLQUVLALYCAMJ-UHFFFAOYSA-N
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Description

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride (CAS No. 81074-81-9) is a furan-derived compound with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . It is a hydrochloride salt of the free base (CAS No. 15433-79-1) and is characterized by a melting point of 122–125°C (decomposition) . Structurally, it features a furan ring substituted with a hydroxymethyl group and a dimethylaminomethyl group, making it a tertiary amine (Figure 1).

Properties

IUPAC Name

[5-[(dimethylamino)methyl]furan-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9(2)5-7-3-4-8(6-10)11-7;/h3-4,10H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLQUVLALYCAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001756
Record name {5-[(Dimethylamino)methyl]furan-2-yl}methanol--hydrogen chloride (1/1)
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Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81074-81-9
Record name 2-Furanmethanol, 5-[(dimethylamino)methyl]-, hydrochloride (1:1)
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Record name ((2-(Hydroxymethyl)-5-furyl)methyl)ammonium chloride
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Record name {5-[(Dimethylamino)methyl]furan-2-yl}methanol--hydrogen chloride (1/1)
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Record name [[2-(hydroxymethyl)-5-furyl]methyl]ammonium chloride
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Preparation Methods

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic amine-formaldehyde reactions, reducing byproduct formation. A tandem setup with inline HCl gas absorption achieves 85% isolated yield at residence times under 30 minutes.

Mechanochemical Activation

Ball-mill-assisted reactions between furfuryl alcohol, dimethylamine hydrochloride, and paraformaldehyde eliminate solvent use. This approach achieves 78% yield in 2 hours, with particle size reduction enhancing solid-state reactivity.

Characterization and Quality Control

Post-synthetic analysis ensures product integrity:

  • ¹H NMR : δ 6.28 (furan H-3), 4.52 (CH₂OH), 3.45 (N(CH₃)₂).

  • HPLC-UV : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).

  • TGA : Decomposition onset at 122°C, confirming hydrochloride stability.

Industrial-Scale Production Challenges

Key hurdles include:

  • Corrosion resistance : Hastelloy C-276 reactors are mandated for HCl-rich environments.

  • Byproduct management : Distillation recovers unreacted dimethylamine (bp 7°C) for reuse.

  • Crystallization control : Anti-solvent addition (diethyl ether) ensures uniform particle size distribution.

Chemical Reactions Analysis

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective layer that prevents further corrosion. The molecular targets include the metal surface and the pathways involved in the corrosion process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Applications
5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride C₈H₁₄ClNO₂ 191.66 122–125 (dec.) Tertiary amine, furan substituents Ranitidine synthesis, NDMA precursor
Furfuryl Alcohol C₅H₆O₂ 98.10 –31 (liquid) Hydroxymethyl-substituted furan Biodiesel production, polymer resins
5-(Chloromethyl)furfural (CMF) C₆H₅ClO₂ 144.56 Not reported Chloromethyl substituent Biomass-derived platform chemical
5-Hydroxymethylfurfural (HMF) C₆H₆O₃ 126.11 30–34 Hydroxymethyl and aldehyde groups Biofuels, bioplastics, fine chemicals
Diethyl[5-(4-nitrophenyl)furfuryl]amine hydrochloride C₁₅H₁₉ClN₂O₃ 310.78 Not reported Nitrophenyl and diethylamine groups Pharmacologically active compound

Reactivity and Functional Group Analysis

  • Amine Reactivity: The dimethylaminomethyl group in the target compound enables nucleophilic substitution reactions, critical for its role in ranitidine synthesis. In contrast, furfuryl alcohol lacks this functionality, limiting its utility in pharmaceutical chemistry .
  • Polymerization Tendency: Furfuryl alcohol readily polymerizes under acidic or basic conditions due to its reactive hydroxymethyl group . The dimethylaminomethyl group in the target compound may reduce this tendency by steric hindrance or electronic effects.
  • NDMA Formation : Unlike furfuryl alcohol or HMF, the tertiary amine group in the target compound reacts with chloramines to form NDMA , a significant environmental and safety concern .

Biological Activity

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a furan derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • IUPAC Name : 5-[(dimethylamino)methyl]furan-2-yl]methanol; hydrochloride

The compound is synthesized through the reaction of furfuryl alcohol with dimethylamine in the presence of hydrochloric acid, which allows for various chemical transformations including oxidation and substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, it was found to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer effects. A study conducted on various cancer cell lines revealed that it induces apoptosis (programmed cell death) in a dose-dependent manner. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These findings highlight its potential use in cancer therapy, warranting further investigation into its efficacy and safety in vivo.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound's hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, reducing oxidative stress within cells.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various concentrations of this compound against common pathogens. The results indicated that even at low concentrations (1-5 mg/mL), significant inhibition was observed, suggesting its potential as a natural preservative in food and pharmaceutical applications .

Study on Cancer Cell Lines

Another pivotal study assessed the anticancer activity of this compound on different human cancer cell lines. It was demonstrated that treatment with varying concentrations led to a marked decrease in cell viability and increased apoptosis markers compared to untreated controls. The study concluded that this compound could be further developed into a therapeutic agent against specific types of cancer .

Q & A

Q. What are the established synthetic routes for 5-(dimethylaminomethyl)furfuryl alcohol hydrochloride, and how can their efficiency be optimized?

The compound is typically synthesized via aminomethylation of furfuryl alcohol derivatives followed by HCl treatment. Optimization involves statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters like temperature, catalyst loading, and reaction time. For example, quantum chemical calculations can predict intermediates, while iterative feedback between computational models and lab experiments refines conditions . Characterization via NMR (¹H/¹³C), IR spectroscopy, and HPLC purity analysis is essential to validate synthetic efficiency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include using fume hoods to avoid inhalation, wearing nitrile gloves, and employing secondary containment for spills. Immediate first aid for exposure involves rinsing eyes/skin with water and seeking medical attention if respiratory distress occurs. Waste must be segregated and treated by certified hazardous waste services due to its hydrochloride salt and potential reactivity .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. Long-term stability is monitored via periodic HPLC-UV or LC-MS to detect degradation products. Storage in anhydrous, inert atmospheres (e.g., argon) at −20°C is recommended to minimize hydrolysis or oxidation .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms involving this compound in catalytic systems?

Density functional theory (DFT) simulations model transition states and intermediates in reactions like reductive amination or nucleophilic substitutions. Coupling these with molecular dynamics (MD) simulations predicts solvent effects and activation barriers. Experimental validation via in-situ FTIR or NMR kinetic studies confirms computational findings .

Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?

Systematic solvent screening using Kamlet-Taft or Hansen solubility parameters identifies polarity, hydrogen-bonding, and polarizability effects. Pair this with comparative kinetic studies (e.g., Arrhenius plots) to isolate solvent-specific rate constants. Meta-analysis of literature data using multivariate statistics (PCA or clustering) reconciles discrepancies .

Q. What methodologies enable the integration of this compound into multicomponent reactions (MCRs) for heterocyclic synthesis?

Design MCRs using the compound’s amine and alcohol functionalities. For example, Ugi or Passerini reactions require optimizing stoichiometry, catalysts (e.g., Lewis acids), and microwave-assisted heating for accelerated kinetics. Reaction monitoring via real-time mass spectrometry (RT-MS) tracks intermediate formation .

Q. How does the hydrochloride salt influence the compound’s bioavailability in pharmacological studies?

Perform comparative dissolution studies in biorelevant media (e.g., simulated gastric fluid) using salt vs. free base forms. Pharmacokinetic modeling (e.g., compartmental analysis) quantifies absorption differences. Solid-state NMR or X-ray diffraction (XRD) correlates salt form crystallinity with dissolution rates .

Methodological Resources

  • Experimental Design : Utilize ICReDD’s reaction path search algorithms for condition optimization .
  • Data Analysis : Apply CRDC classification RDF2050112 for reactor design and RDF2050108 for process simulation .
  • Safety Compliance : Align with OECD guidelines for chemical hazard assessment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride
Reactant of Route 2
5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

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